Home > Products > Screening Compounds P35759 > (1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid
(1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid -

(1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Catalog Number: EVT-13223706
CAS Number:
Molecular Formula: C10H15NO4
Molecular Weight: 213.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid, commonly known as LY354740, is a bicyclic compound that serves as a conformationally constrained analog of glutamic acid. This compound has garnered significant attention in medicinal chemistry due to its potent activity as a selective agonist for group II metabotropic glutamate receptors. The unique structure of LY354740 allows it to mimic the bioactive conformation of glutamate, making it an important tool in neuropharmacology and drug discovery.

Source

LY354740 was first synthesized in the late 1990s as part of research aimed at developing new pharmacological agents targeting the central nervous system. Its synthesis and pharmacological characterization have been documented in various scientific publications, highlighting its potential therapeutic applications in treating neurological disorders.

Classification

LY354740 is classified as an amino acid derivative and falls under the category of metabotropic glutamate receptor agonists. It is specifically designed to interact selectively with group II metabotropic glutamate receptors, which are implicated in various neurological processes.

Synthesis Analysis

Methods

The synthesis of LY354740 typically involves several key steps:

  1. Starting Material: The synthesis often begins with 2-cyclopentenone as a precursor.
  2. Chiral Ketone Reaction: A crucial step involves the reaction of chiral ketones with potassium cyanide and ammonium carbonate using the Bucherer–Berg protocol. This method is essential for establishing the stereochemistry of the final product.
  3. Hydrogenation: Subsequent hydrogenation steps are performed to reduce specific functional groups.
  4. Hydantoin Hydrolysis: The final stages include hydrolysis of hydantoins to yield the target compound with high enantiomeric purity (up to 98% enantiomeric excess) .

Technical Details

The synthesis is noted for its efficiency and high yield, making it suitable for both laboratory research and potential industrial applications. The stereocontrolled nature of the synthesis is critical for ensuring the biological activity of LY354740.

Molecular Structure Analysis

Structure

LY354740 has a complex bicyclic structure characterized by:

  • Bicyclic Framework: The core bicyclic structure consists of two fused cyclopentane rings.
  • Functional Groups: It contains two carboxylic acid groups and an amino group, which are vital for its receptor binding properties.

Data

  • Molecular Formula: C₁₁H₁₅N O₄
  • Molecular Weight: Approximately 225.25 g/mol
  • Stereochemistry: The specific stereochemistry at positions 1, 2, 5, and 6 is essential for its biological activity .
Chemical Reactions Analysis

Reactions

LY354740 undergoes various chemical reactions that modify its structure and enhance its pharmacological properties:

  1. Substitution Reactions: Modifications at the C4 position can lead to new agonists with varying potency at metabotropic glutamate receptors.
  2. Derivatization: Derivatives such as phosphonic acid analogs have been synthesized to explore different pharmacological profiles .

Technical Details

The ability to create derivatives allows researchers to investigate structure-activity relationships and optimize compounds for better efficacy and selectivity.

Mechanism of Action

Process

LY354740 acts primarily as an agonist at group II metabotropic glutamate receptors (mGluRs). The mechanism involves:

  1. Receptor Binding: The compound binds selectively to mGluR2/3 receptors.
  2. Signal Transduction: Upon binding, it activates intracellular signaling pathways that modulate neurotransmitter release and neuronal excitability.

Data

Pharmacological studies have shown that LY354740 exhibits an effective concentration (EC50) in the low micromolar range (approximately 0.055 µM), indicating high potency .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents, facilitating its use in various formulations.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with electrophiles due to the presence of amino and carboxylic acid functional groups .
Applications

Scientific Uses

LY354740 has several applications in scientific research:

  1. Neuroscience Research: Used extensively as a tool compound to study metabotropic glutamate receptor function and their role in neurological disorders.
  2. Drug Development: Investigated as a potential therapeutic agent for conditions such as anxiety, depression, and schizophrenia due to its ability to modulate glutamatergic signaling .
  3. Preclinical Studies: Employed in animal models to assess its pharmacokinetics and pharmacodynamics, contributing to the understanding of mGluR-related pathways .

Properties

Product Name

(1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid

IUPAC Name

(1S,2S,5R,6S)-2-amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C10H15NO4/c1-9(2)3-10(11,8(14)15)6-4(5(6)9)7(12)13/h4-6H,3,11H2,1-2H3,(H,12,13)(H,14,15)/t4-,5-,6+,10-/m0/s1

InChI Key

PNPKIWXXMRPJCS-AZOMRORLSA-N

Canonical SMILES

CC1(CC(C2C1C2C(=O)O)(C(=O)O)N)C

Isomeric SMILES

CC1(C[C@]([C@H]2[C@@H]1[C@@H]2C(=O)O)(C(=O)O)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.